disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Description
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate, commonly known as cromolyn sodium or sodium cromoglicate, is a mast cell stabilizer used primarily in the management of allergic asthma, exercise-induced bronchospasm, and systemic mastocytosis . Its mechanism involves inhibiting the release of inflammatory mediators such as histamine and leukotrienes from mast cells upon antigen exposure . Unlike corticosteroids, cromolyn sodium lacks systemic side effects like immunosuppression or gastric complications, making it a safer alternative for long-term use .
Properties
Molecular Formula |
C23H14Na2O11 |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
VLARUOGDXDTHEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the reaction of chromone derivatives with appropriate reagents to form the desired compound. The process typically includes the following steps:
Formation of Chromone Derivatives: Starting with chromone, various functional groups are introduced to form intermediates.
Esterification and Hydrolysis: The intermediates undergo esterification followed by hydrolysis to introduce carboxylate groups.
Final Coupling: The final step involves coupling the intermediates to form the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Acid-Base Reactions
-
The carboxylate groups (-COO⁻Na⁺) react with strong acids (e.g., HCl) to form the corresponding carboxylic acid derivative .
Hydrolysis
-
Under alkaline conditions (e.g., NaOH), ester or ether linkages may undergo hydrolysis, though stability in aqueous solutions is noted .
Oxidation
-
Limited oxidative reactivity is observed under mild conditions. Chromene rings may oxidize under strong oxidizing agents (e.g., KMnO₄), yielding quinone-like structures .
Substitution
-
The hydroxyl group at the 2-hydroxypropoxy chain can undergo nucleophilic substitution reactions with acyl chlorides or alkyl halides to form esters or ethers .
Solubility and Stability
| Property | Value/Observation | Source |
|---|---|---|
| Water Solubility | ≥15.07 mg/mL (highly soluble) | |
| DMSO Solubility | ≥5.12 mg/mL | |
| Stability in Solution | Stable in water; hydrolyzes in strong acids/bases |
Compatibility with Other Agents
-
Bronchodilators : Compatible with albuterol sulfate and metaproterenol sulfate in nebulizer solutions, with no adverse reactions observed .
-
Oxidizing Agents : Avoid storage with peroxides or strong acids to prevent decomposition .
Analytical Characterization
| Technique | Application | Source |
|---|---|---|
| HPLC | Quantification and purity analysis | |
| UV-Vis Spectroscopy | Detection of chromene absorbance (~320 nm) |
Scientific Research Applications
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to mast cell stabilization and histamine release.
Medicine: Used in the treatment of allergic conditions, asthma, and mastocytosis.
Industry: Applied in the formulation of anti-inflammatory and chemopreventive agents
Mechanism of Action
The mechanism of action of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the inhibition of the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells. This is achieved by stabilizing the mast cell membrane, preventing degranulation and subsequent mediator release . The compound targets specific pathways involved in allergic reactions and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Cromoglycate (Ethyl Cromoglicate)
Chemical Name: Ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate CAS No.: 16150-45-1 .
Key Differences:
- Molecular Formula : C₂₇H₂₄O₁₁ (vs. C₂₃H₁₄Na₂O₁₁ for cromolyn sodium).
- Functional Groups : Ethyl ester groups replace sodium carboxylates, reducing polarity and water solubility.
- Pharmacological Role : Acts as a synthetic intermediate or impurity (Sodium Cromoglicate Impurity B) rather than a therapeutic agent .
Research Findings :
Disodium Benzimidazole Derivatives
Example Compound: {2-Carboxymethoxy-4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid disodium salt .
Key Differences:
- Core Structure : Replaces chromone rings with benzimidazole and pyridine moieties.
- Pharmacological Target : Likely targets proton pumps (similar to proton pump inhibitors) rather than mast cells.
| Parameter | Cromolyn Sodium | Benzimidazole Derivative |
|---|---|---|
| Mechanism | Mast cell stabilization | Probable acid secretion inhibition |
| Applications | Allergic conditions | Gastrointestinal disorders |
Research Gap: Limited data on benzimidazole derivatives’ anti-allergic activity, suggesting divergent therapeutic niches .
Sdox (Antibiotic Compound)
Chemical Name: 2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-(4-phenyl-3-thioxo-3H-1,2-dithiol-5-yl)benzoate .
Key Differences:
- Structure : Anthracycline-like backbone with dithiol groups.
Structural Insight : Highlights how chromone-based structures (cromolyn sodium) vs. polycyclic systems (Sdox) dictate entirely different biological activities .
Analytical and Stability Comparisons
Biological Activity
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate, commonly known as Cromolyn Sodium , is a compound primarily recognized for its role in the treatment of allergic conditions and its ability to stabilize mast cells. This article delves into its biological activity, mechanisms of action, research findings, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H14Na2O11 |
| Molecular Weight | 512.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | VLARUOGDXDTHEH-UHFFFAOYSA-L |
Cromolyn Sodium functions primarily by stabilizing mast cell membranes, which prevents degranulation and the subsequent release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial in managing allergic responses and asthma. Research indicates that Cromolyn Sodium does not interfere with mast cell sensitization but acts post-antigen exposure by blocking calcium channels on mast cells, thereby inhibiting degranulation processes .
Biological Activity
- Mast Cell Stabilization : Cromolyn Sodium is effective in preventing the release of pro-inflammatory mediators from mast cells during both early and late phases of allergic reactions. It has been shown to inhibit the activation and chemotaxis of other granulocytes like neutrophils and eosinophils .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various studies, making it useful in treating conditions such as asthma and allergic rhinitis. Its ability to inhibit tachykinin-mediated airway leakage further supports its therapeutic potential in respiratory diseases .
- Clinical Applications : Cromolyn Sodium is widely used as an inhaled medication for asthma management, particularly in patients who experience exercise-induced bronchoconstriction. It is also utilized in treating allergic conjunctivitis and other allergic disorders .
Case Studies and Research Findings
Several studies have investigated the efficacy of Cromolyn Sodium in clinical settings:
- Study on Asthmatic Patients : A clinical trial involving asthmatic patients showed that those treated with Cromolyn Sodium experienced fewer asthma attacks compared to a placebo group. The study highlighted its role in reducing airway hyperresponsiveness and improving overall lung function .
- Skin Permeation Study : Research examining the skin permeation of Cromolyn Sodium indicated that chemical enhancers could significantly improve its absorption through the skin, suggesting potential for topical formulations .
Safety Profile
Cromolyn Sodium has a favorable safety profile with minimal side effects. Commonly reported adverse effects include mild irritation at the site of administration (inhalation or topical). Toxicological studies have indicated that long-term exposure does not result in neoplastic effects, affirming its safety for chronic use .
Q & A
Basic Research Questions
Q. What crystallographic techniques are recommended for resolving the three-dimensional structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction using the SHELX suite (SHELXS/SHELXD for structure solution and SHELXL for refinement) is optimal. Ensure high-resolution data collection (≤1.0 Å) and perform twin analysis if asymmetric unit irregularities arise. For macromolecular interactions (e.g., enzyme complexes), refine against twinned data using SHELXPRO for macromolecular interfacing .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer: Conduct accelerated stability studies using UV-Vis spectroscopy (monitoring λmax shifts) and HPLC (purity tracking) under controlled pH (4–10) and temperature (4–37°C). Store lyophilized samples at +2 to +8°C in airtight containers to prevent hydrolysis, as recommended for structurally similar disodium salts .
Q. What spectroscopic methods are critical for confirming the compound’s tautomeric forms in solution?
- Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR (to identify protonation states of chromen-4-one rings) with FT-IR (to detect carboxylate vs. carboxylic acid forms). Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to resolve tautomeric equilibria .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental electronic circular dichroism (ECD) spectra?
- Methodological Answer: Re-examine computational parameters (e.g., solvent model, conformational sampling). Validate using time-dependent DFT (TD-DFT) with CAM-B3LYP functional and polarizable continuum model (PCM). Cross-reference with X-ray crystallography to confirm absolute configuration and rule out crystal packing effects .
Q. What strategies optimize the compound’s application as a chemiluminescent probe in enzyme-linked assays?
- Methodological Answer: For alkaline phosphatase (ALP) detection, prepare a 1:1000 dilution of the compound in Tris-HCl buffer (pH 9.0). Pre-block membranes with 5% BSA to reduce nonspecific binding. Adjust exposure time (5–60 min) and use Lumi-Film* for signal amplification. If background noise persists, decrease probe concentration incrementally while monitoring signal-to-noise ratios .
Q. How can researchers address discrepancies in binding affinity data across different assay platforms (e.g., SPR vs. ITC)?
- Methodological Answer: Standardize buffer conditions (ionic strength, pH) and temperature across platforms. For surface plasmon resonance (SPR), regenerate chips with 10 mM glycine-HCl (pH 2.5) to remove residual compound. For isothermal titration calorimetry (ITC), ensure ligand solubility ≥10×Kd. Validate with orthogonal methods like fluorescence polarization .
Q. What experimental designs mitigate oxidative degradation during long-term kinetic studies?
- Methodological Answer: Use argon-purged buffers and add antioxidants (e.g., 0.1% ascorbic acid). Monitor degradation via LC-MS every 24 hours. For light-sensitive assays, employ amber vials and minimize exposure to UV light. Refer to quality control protocols for lot-specific stability data .
Data Analysis & Validation
Q. How should researchers interpret conflicting cytotoxicity results in cell-based vs. cell-free systems?
- Methodological Answer: Perform dose-response curves in both systems (e.g., MTT assay for cells, ALP inhibition for cell-free). Check for serum protein binding (via ultrafiltration) in cellular assays, which may reduce bioavailability. Use siRNA knockdown of efflux transporters (e.g., P-gp) to assess intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
